N-(2-BENZOYL-4-CHLOROPHENYL)-4-METHANESULFONYLBENZAMIDE
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Overview
Description
N-(2-BENZOYL-4-CHLOROPHENYL)-4-METHANESULFONYLBENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of benzoyl, chlorophenyl, and methanesulfonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-4-METHANESULFONYLBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-benzoyl-4-chlorophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-4-CHLOROPHENYL)-4-METHANESULFONYLBENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(2-BENZOYL-4-CHLOROPHENYL)-4-METHANESULFONYLBENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-4-METHANESULFONYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLORO-N-METHYLACETAMIDE: Shares similar structural features but differs in the presence of a chloro and methyl group instead of the methanesulfonyl group.
2-AMINO-N-(2-BENZOYL-4-CHLOROPHENYL)ACETAMIDES: These compounds have similar benzoyl and chlorophenyl groups but differ in the presence of an amino group.
Uniqueness
N-(2-BENZOYL-4-CHLOROPHENYL)-4-METHANESULFONYLBENZAMIDE is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c1-28(26,27)17-10-7-15(8-11-17)21(25)23-19-12-9-16(22)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAZROYETWPOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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